Linotroban

Drug Design Medicinal Chemistry Thromboxane Receptor Antagonism

Linotroban (CAS 141443-73-4), also known as HN-11500 or CL-871502, is a small molecule (MW 341.40 Da) classified as a potent and selective thromboxane A2 (TXA2) receptor antagonist. Unlike many endogenous ligands, Linotroban is a non-prostanoid derivative that has been investigated primarily for its antithrombotic properties and potential in mitigating TXA2-mediated pathologies, including renal dysfunction.

Molecular Formula C14H15NO5S2
Molecular Weight 341.4 g/mol
CAS No. 141443-73-4
Cat. No. B10762895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinotroban
CAS141443-73-4
Molecular FormulaC14H15NO5S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O
InChIInChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17)
InChIKeyISSKMEQROMFEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linotroban (CAS 141443-73-4) Defined: A Potent, Orally Active Non-Prostanoid Thromboxane A2 Receptor Antagonist


Linotroban (CAS 141443-73-4), also known as HN-11500 or CL-871502, is a small molecule (MW 341.40 Da) [2] classified as a potent and selective thromboxane A2 (TXA2) receptor antagonist [1]. Unlike many endogenous ligands, Linotroban is a non-prostanoid derivative that has been investigated primarily for its antithrombotic properties and potential in mitigating TXA2-mediated pathologies, including renal dysfunction [1].

Linotroban's Differentiated Profile: Why It Is Not a Generic Thromboxane Receptor Blocker


Generic substitution among thromboxane receptor antagonists is scientifically unsound due to significant structural and functional heterogeneity. Linotroban is a non-prostanoid derivative of Sulotroban, which distinguishes it from prostanoid mimetics and other structural classes . Critically, its oral bioavailability and demonstrated pharmacodynamic activity in humans at physiologically relevant arterial shear rates set it apart from many preclinical tool compounds or discontinued analogs [1]. Procurement based on target class alone would overlook Linotroban's specific in vivo efficacy profile, which includes quantifiable protection against TXA2-mimetic-induced renal impairment [2] and dose-dependent antithrombotic effects in human blood flow models [1].

Quantitative Differentiation of Linotroban: A Comparator-Based Evidence Guide for Scientific Procurement


Non-Prostanoid Derivatization: A Key Differentiator from Parent Sulotroban

Linotroban is a non-prostanoid derivative of Sulotroban . This structural modification is a key point of differentiation, as it moves the compound away from the prostanoid scaffold, potentially impacting receptor binding kinetics and selectivity profiles relative to its parent compound.

Drug Design Medicinal Chemistry Thromboxane Receptor Antagonism

Orally Bioavailable: A Crucial Feature for In Vivo Studies Requiring Systemic Delivery

Linotroban has been reported to be orally active , a characteristic that is not universal among all TXA2 receptor antagonists. For instance, some peptide-based or tool compounds may require parenteral administration. This oral bioavailability was demonstrated in human studies, where a single 100 mg oral dose was effective [1].

In Vivo Pharmacology Oral Bioavailability Drug Development

Human Ex Vivo Antithrombotic Efficacy: Quantified Reduction in Thrombus Volume Under High Shear Stress

In a human ex vivo model using non-anticoagulated blood perfused over collagen, a single 100 mg oral dose of Linotroban significantly reduced thrombus volume by 32% at a high shear rate of 2,600 s⁻¹, which simulates conditions in moderately stenosed arteries [1]. This effect was shear-rate dependent, as a significant reduction was not observed at a lower shear rate of 650 s⁻¹, although electron microscopy revealed qualitative differences in platelet activation [1]. This provides a direct, quantitative measure of its antithrombotic potency under clinically relevant hemodynamic conditions.

Thrombosis Platelet Aggregation Antithrombotic Agents

Renal Protective Effect: Complete Reversal of TXA2-Mimetic-Induced Impairment in a Rat Model

In a conscious rat model of renal impairment induced by the TXA2 mimetic U-46619, co-administration of Linotroban at doses of 3, 10, and 30 mg/kg/24h completely reversed the reductions in glomerular filtration rate (GFR) and para-aminohippuric acid (PAH) clearance [1]. Specifically, U-46619 significantly reduced GFR and PAH clearance, but when Linotroban was added, these values were restored to a level that showed no significant difference from the control group (NaHCO3 vehicle) [1]. This contrasts with its failure to protect against cisplatin-induced nephrotoxicity in a separate human clinical study [2], highlighting a specific and quantifiable protective effect against direct TXA2 receptor activation.

Renal Physiology Acute Kidney Injury Thromboxane A2 Antagonist

High-Impact Research Scenarios for Linotroban Procurement: Translating Differentiated Evidence into Practice


In Vivo Preclinical Modeling of TXA2-Mediated Renal Pathologies

Linotroban is an ideal tool compound for in vivo studies investigating the role of TXA2 in acute and chronic kidney disease. Its oral bioavailability allows for chronic dosing regimens, while its demonstrated efficacy in reversing U-46619-induced renal impairment in a rat model [1] provides a validated functional endpoint. This makes it suitable for mechanistic studies in models of ischemia-reperfusion injury, glomerulonephritis, or diabetic nephropathy, where TXA2 is implicated. The availability of an oral formulation differentiates it from tool compounds requiring continuous intravenous or subcutaneous infusion.

Ex Vivo Human Thrombosis Research Under Controlled Hemodynamic Conditions

For research groups utilizing ex vivo perfusion chambers to study human thrombus formation, Linotroban serves as a well-characterized positive control. Its quantifiable, shear-rate-dependent effect on reducing thrombus volume by 32% at 2,600 s⁻¹ in human blood [2] provides a benchmark for validating new experimental setups or comparing the efficacy of novel antiplatelet agents. The compound's known mechanism (TXA2 receptor antagonism) and human PK profile following a 100 mg oral dose [2] support its use in dose-response and comparative efficacy studies in human blood flow models.

Medicinal Chemistry as a Non-Prostanoid Scaffold for TXA2 Antagonist Development

Linotroban's status as a non-prostanoid derivative of Sulotroban makes it a valuable reference point in structure-activity relationship (SAR) studies. Medicinal chemists exploring new chemotypes for TXA2 receptor antagonism can use Linotroban as a benchmark for potency and selectivity, while also evaluating how modifications to the Sulotroban scaffold impact oral bioavailability and in vivo efficacy. Its defined chemical structure (C14H15NO5S2) and molecular weight (341.40 Da) [3] provide a clear starting point for analog design and computational modeling.

Differentiation of TXA2-Dependent vs. Independent Mechanisms of Disease

Linotroban's specific, negative result in a clinical trial for cisplatin-induced nephrotoxicity [4] is itself a valuable piece of evidence for researchers. It demonstrates that not all forms of drug-induced kidney injury are TXA2-mediated. This negative data can be used as a 'negative control' in experimental design to rule out TXA2 involvement in other models of toxicity or disease. Its use in conjunction with a positive result (e.g., U-46619 reversal [1]) creates a powerful pharmacological toolkit for dissecting complex pathophysiological pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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